molecular formula C6H13ClN2O B1653293 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1803570-39-9

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1653293
CAS No.: 1803570-39-9
M. Wt: 164.63
InChI Key: HKOLXKWRLHOHLU-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a compound with the molecular weight of 164.63 . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, a series of polyhydroxylated pyrrolidines were developed using the double reductive amination reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H .

Safety and Hazards

The safety information for 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and other pyrrolidine derivatives involve the design of new compounds with different biological profiles. This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and adjusting the spatial orientation of substituents .

Biochemical Analysis

Biochemical Properties

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a vital role in biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly impact biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how this compound affects cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . This degradation can lead to changes in its biochemical activity and cellular effects. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions. Identifying the threshold effects and safe dosage ranges is essential for potential therapeutic applications and minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes. For instance, it may influence the activity of enzymes involved in amino acid metabolism and energy production . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function. Studying these transport and distribution mechanisms is vital for understanding how this compound exerts its effects in vivo.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOLXKWRLHOHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-39-9
Record name 2-Pyrrolidinone, 5-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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